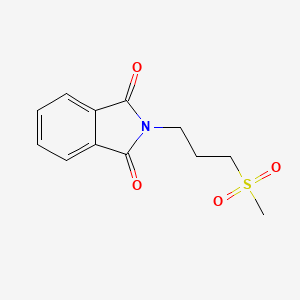

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

Vue d'ensemble

Description

Isoindoline-1,3-dione derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by a core structure that includes a three-membered dione ring fused to an isoindoline moiety. The versatility of this scaffold allows for a variety of substitutions, which can lead to compounds with different physical, chemical, and biological properties .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using various techniques, including single-crystal X-ray diffraction, IR-NMR spectroscopy, and computational methods such as density functional theory (DFT) calculations. These studies have provided insights into the geometric structure, vibrational frequencies, and chemical shift values of these compounds . For example, the crystal structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione revealed intermolecular interactions that could be responsible for the observed molecular conformation .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can undergo a range of chemical reactions, including sulfonylation, reduction, and functionalization of various groups. The sulfonyl group in these compounds can be introduced through radical cyclization and sulfonylation reactions . Furthermore, the reduction of these derivatives can lead to the formation of hydroxy-dihydroisoquinolin-1(2H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure and the nature of the substituents. These properties include solubility, melting points, and reactivity towards various reagents. Theoretical calculations, such as molecular electrostatic potential and frontier molecular orbitals (FMO) analysis, have been used to predict these properties and understand the reactivity of these compounds . Additionally, the antimicrobial activities of these derivatives have been evaluated, with some compounds showing moderate activity against organisms like S. aureus and C. albicans .

Applications De Recherche Scientifique

Green Catalytic Synthesis of Isoindoline-1,3-Dione Derivatives

Isoindoline-1,3-dione derivatives hold significance in various applications like material science and medicine. Traditional synthesis methods often involve harmful and toxic catalysts. However, a greener catalytic system, utilizing Water Extract of Onion Peel Ash (WEOPA), has been developed for synthesizing these derivatives. This method provides benefits such as avoiding external acids, a recyclable catalytic system, and is cost-effective. The approach is environmentally friendly and offers an alternative for bio-waste management (Journal et al., 2019).

Structural and Antimicrobial Studies

A specific derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, has been characterized structurally using proton nuclear magnetic resonance (NMR) and single crystal x-ray diffraction. Antimicrobial activities against S. aureus and C. albicans were also observed, showcasing moderate antimicrobial activity. Computational studies, including density function theory (DFT) and docking studies, further confirmed the structural and functional attributes of this derivative (Ghabbour & Qabeel, 2016).

Advanced Characterization Techniques

The structure of 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was verified using advanced 1D and 2D NMR spectroscopy. The analysis revealed perfect correlation between neighboring protons and a flawless correlation between protons and adjacent carbons in the 2D-HSQC spectrum (Dioukhane et al., 2021).

Impact of Hydration and Structure on Fragmentation

Research on bis-phthalimide derivatives like 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) demonstrated how alkyl length and hydration influence fragmentation in electron impact ionization-mass spectrometry. Computational methods provided insights into the stability of these ions, with findings highlighting the importance of hydration and molecular structure in determining the stability of the ions (Yosefdad et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methylsulfonylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIJUHOYVCEFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)

![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)